molecular formula C15H19N3O3S B2782012 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 942011-85-0

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Cat. No. B2782012
CAS RN: 942011-85-0
M. Wt: 321.4
InChI Key: ZKGHGKSJGKVTMK-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, also known as DFO or 2D-DFO, is a fluorescent probe used in scientific research for the detection and quantification of proteins. It is a small molecule that binds specifically to primary amines in proteins, enabling their visualization and analysis.

Scientific Research Applications

Photochemical Preparations

The compound has been explored in the context of photochemical preparations. Guizzardi et al. (2000) studied the smooth photochemical synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles, suggesting potential applications in synthesizing similar compounds for various scientific purposes, including material sciences and organic chemistry (Guizzardi et al., 2000).

Synthesis of Novel Derivatives

Obydennov et al. (2013) reported the synthesis of derivatives from a similar chemical structure. This work demonstrates the versatility of such compounds in creating novel molecules with potential applications in drug discovery and development (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Carbonless Imaging Applications

Katritzky et al. (1997) synthesized mono- and bis-substituted derivatives for use in carbonless imaging, indicating the compound's utility in developing materials with specific color-forming properties, useful in imaging and printing technologies (Katritzky et al., 1997).

Neurofibrillary Tangles and Beta-Amyloid Plaques Localization

In medical imaging, a derivative of this compound was used by Shoghi-Jadid et al. (2002) to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer’s disease, demonstrating its potential in diagnostic imaging and pathology (Shoghi-Jadid et al., 2002).

Catalysis in Organic Reactions

De et al. (2017) explored its use in catalysis, specifically in Goldberg amidation reactions. This suggests the compound's role in facilitating complex organic reactions, which is crucial in synthetic chemistry (De, Yin, & Ma, 2017).

properties

IUPAC Name

N'-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-18(2)12(13-6-3-7-21-13)10-17-15(20)14(19)16-9-11-5-4-8-22-11/h3-8,12H,9-10H2,1-2H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGHGKSJGKVTMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C(=O)NCC1=CC=CS1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

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